

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine

CAS number 60261-46-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
Cat. No.:	B1599773
	Get Quote

An In-Depth Technical Guide to (S)-2-[(Diphenylphosphino)methyl]pyrrolidine

CAS Number: 60261-46-3

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral ligand **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine**.

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine. As a cornerstone in the field of asymmetric synthesis, this molecule provides a robust platform for achieving high levels of stereocontrol in a variety of chemical transformations. This document will delve into its fundamental properties, synthesis, catalytic applications, and the mechanistic principles that underpin its efficacy.

Core Molecular Profile

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is a bidentate ligand featuring a chiral pyrrolidine backbone derived from the naturally occurring amino acid, (S)-proline. This structure combines a soft phosphine donor with a hard nitrogen donor, allowing it to form stable and well-defined complexes with a range of transition metals. The inherent chirality of the pyrrolidine ring is pivotal, creating a specific three-dimensional environment around the metal center that directs the stereochemical outcome of catalytic reactions.

Physicochemical & Spectroscopic Data

The physical and chemical properties of **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine** are summarized in the table below, providing essential data for its handling, characterization, and use in experimental setups.

Property	Value	Reference(s)
CAS Number	60261-46-3	
Molecular Formula	C ₁₇ H ₂₀ NP	
Molecular Weight	269.32 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Density	1.043 g/mL at 25 °C	
Optical Activity	[α] ²² /D -24.0°, c = 0.5 in ethanol	
Refractive Index	n ²⁰ /D 1.614	
Boiling Point	387.1 ± 15.0 °C (Predicted)	[2] [3]
Flash Point	>110 °C (>230 °F) - closed cup	
InChI Key	IWRBGJKCDORZHK-HNNXBMFYSA-N	
SMILES	C1CN--INVALID-LINK-- CP(c2ccccc2)c3cccc3	

Synthesis of the Ligand

The synthesis of **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine** originates from the readily available and inexpensive chiral pool starting material, (S)-proline. The overall strategy involves the reduction of the carboxylic acid moiety followed by the introduction of the diphenylphosphino group.

Synthetic Workflow

The pathway leverages established synthetic transformations. The initial and most critical step is the reduction of (S)-proline to (S)-prolinol, which establishes the core chiral scaffold.[\[4\]](#)[\[5\]](#)

This is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH_4). [4] The subsequent step involves converting the primary alcohol of (S)-prolinol into a suitable leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by a diphenylphosphide anion. The diphenylphosphide is commonly generated *in situ* from chlorodiphenylphosphine.[6]

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine**.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of (S)-Prolinol from (S)-Proline[4][5]

- Under an inert atmosphere (Argon or Nitrogen), slowly add (S)-proline to a stirred suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) at $0\text{ }^\circ\text{C}$. The choice of an inert atmosphere and anhydrous solvent is critical as LiAlH_4 reacts violently with water.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to $0\text{ }^\circ\text{C}$ and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH , and then more water to precipitate the aluminum salts.
- Filter the resulting white precipitate and wash thoroughly with THF.
- Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.

Step 2: Synthesis of **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine**

- Dissolve (S)-prolinol in anhydrous dichloromethane (DCM) or THF and cool to 0 °C. Add a base such as triethylamine or pyridine.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. The tosylation converts the hydroxyl into a good leaving group for the subsequent substitution.
- Allow the reaction to proceed at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the tosylated intermediate.
- In a separate flask under an inert atmosphere, prepare sodium diphenylphosphide by reacting chlorodiphenylphosphine with sodium metal in refluxing dioxane or by other standard methods.^[6]
- Add the tosylated prolinol intermediate to the solution of sodium diphenylphosphide at 0 °C and allow the reaction to warm to room temperature.
- After the reaction is complete, quench carefully with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography on silica gel to yield **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine** as a liquid.

Applications in Asymmetric Catalysis

The primary utility of **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine** lies in its role as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to form well-defined, rigid chelate structures is key to inducing high enantioselectivity.^[7]

Key Catalytic Transformations

Reaction Type	Metal Catalyst	Transformation	Reference(s)
Regioselective Lactonization	Ruthenium (Ru)	Conversion of unsymmetrical 1,4-diols to lactone lignans.	[8]
Intramolecular Allylation	Not specified	Asymmetric synthesis of vinylindanecarboxaldehyde.	[8]
Carboamination	Palladium (Pd)	Enantioselective synthesis of 2-(arylmethyl)pyrrolidine s.	[9]

These applications highlight the versatility of the ligand in promoting reactions that are fundamental to the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[9][10]

Mechanistic Insights in Catalysis

The efficacy of **(S)-2-[(Diphenylphosphino)methyl]pyrrolidine** as a chiral ligand stems from its structural features, which create a highly specific and asymmetric coordination sphere around the metal center.

- **Bidentate Chelation:** The ligand coordinates to the metal through both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the pyrrolidine ring. This bidentate chelation forms a rigid five-membered ring structure, which restricts conformational flexibility.
- **Chiral Pocket:** The stereocenter on the pyrrolidine ring, combined with the bulky phenyl groups on the phosphorus, creates a well-defined chiral "pocket" around the metal's active site.
- **Substrate Orientation:** When a prochiral substrate coordinates to this metal-ligand complex, steric interactions between the substrate and the chiral pocket force it to adopt a specific orientation. This preferred orientation ensures that the subsequent chemical transformation

(e.g., bond formation) occurs preferentially on one of the two enantiotopic faces of the substrate.

- Enantioselective Product Formation: This facial discrimination directly leads to the formation of one enantiomer of the product in excess over the other, resulting in a high enantiomeric excess (ee).

Caption: Conceptual model of enantioselection by a chiral metal-ligand complex.

Safety and Handling

(S)-2-[(Diphenylphosphino)methyl]pyrrolidine is classified as a combustible liquid. As an organophosphorus compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Phosphine ligands are susceptible to oxidation by air, and reactions involving them are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure catalyst activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.chemscene.com [file.chemscene.com]
- 2. (S)-2-[(Diphenylphosphino)methyl]pyrrolidine, min. 97% CAS#: 60261-46-3 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prolinol - Wikipedia [en.wikipedia.org]
- 6. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 7. chiral.bocsci.com [chiral.bocsci.com]
- 8. (S)-2-[(Diphenylphosphino)methyl]pyrrolidine, min. 97% | 60261-46-3 [chemicalbook.com]

- 9. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- To cite this document: BenchChem. [(S)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS number 60261-46-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599773#s-2-diphenylphosphino-methyl-pyrrolidine-cas-number-60261-46-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com